Magnesium Monoperoxyphthalate Hexahydrate (MMPP): A Comprehensive Guide to Synthesis, Characterization, and Application
Magnesium Monoperoxyphthalate Hexahydrate (MMPP): A Comprehensive Guide to Synthesis, Characterization, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of magnesium monoperoxyphthalate hexahydrate (MMPP), a versatile and stable oxidizing agent. Moving beyond a simple recitation of facts, we delve into the causality behind its synthesis, the logic of its characterization, and the breadth of its applications. This document is designed to serve as a practical and authoritative resource for professionals in research and development.
Introduction: The Strategic Advantage of MMPP
Magnesium monoperoxyphthalate hexahydrate (MMPP) is a robust, water-soluble organic peroxyacid that has emerged as a important reagent in modern chemistry.[1][2] Unlike many other oxidizing agents, MMPP is a solid, making it significantly easier and safer to handle, store, and dose, particularly in large-scale reactions.[3][4]
Its primary advantages over traditional reagents like meta-chloroperoxybenzoic acid (m-CPBA) include:
-
Enhanced Safety and Stability: MMPP is non-shock-sensitive and non-deflagrating, reducing laboratory hazards.[5]
-
Cost-Effectiveness: It is relatively inexpensive to produce.[2][3]
-
Simplified Work-up: The main byproduct, magnesium phthalate, is water-soluble, allowing for easy removal from reaction mixtures through a simple aqueous wash.[3][6]
-
Environmental Profile: It is considered an eco-friendly alternative to halogenated oxidants and is used in applications like wastewater treatment.[7]
These attributes make MMPP a highly attractive choice for a wide array of chemical transformations, from sophisticated organic synthesis to industrial bleaching and disinfection.[2][3][7]
Synthesis of Magnesium Monoperoxyphthalate Hexahydrate
The synthesis of MMPP is a well-established process, typically involving the reaction of a magnesium salt with monoperoxyphthalic acid. The monoperoxyphthalic acid is often generated in situ from phthalic anhydride and hydrogen peroxide. This approach provides a direct and efficient pathway to the desired product.
Core Chemical Principle
The synthesis hinges on a two-stage transformation occurring in a single pot:
-
Peracid Formation: Phthalic anhydride reacts with concentrated hydrogen peroxide in the presence of a base (magnesium oxide) to open the anhydride ring and form the peroxycarboxyl functional group.
-
Salt Formation and Precipitation: The magnesium cation (Mg²⁺) reacts with two equivalents of the newly formed monoperoxyphthalate anion. The resulting magnesium salt is sparingly soluble under the reaction conditions and crystallizes as the stable hexahydrate.
The use of magnesium oxide is strategic; it not only serves as the source of magnesium ions but also acts as a base to facilitate the nucleophilic attack of the hydroperoxide anion on the phthalic anhydride carbonyl group.
Detailed Experimental Protocol
This protocol is a representative synthesis. Researchers should always perform a thorough risk assessment before proceeding.
Materials:
-
Phthalic Anhydride
-
Magnesium Oxide (MgO)
-
Hydrogen Peroxide (50% w/w solution)
-
Deionized Water
-
Acetone (for washing)
-
Protective Equipment: Safety goggles, lab coat, acid-resistant gloves.
Procedure:
-
Slurry Formation: In a temperature-controlled reaction vessel equipped with an overhead stirrer, a slurry of magnesium oxide in deionized water is prepared.
-
Addition of Phthalic Anhydride: Phthalic anhydride is added portion-wise to the stirred slurry. The addition should be controlled to manage any exotherm.
-
Peroxidation: The vessel is cooled in an ice bath to below 10 °C. Concentrated (50%) hydrogen peroxide is then added dropwise via an addition funnel. Crucial: The temperature must be strictly maintained below 20 °C to prevent dangerous decomposition of the peroxide and the peroxyacid product.
-
Reaction and Crystallization: After the addition is complete, the mixture is stirred for several hours, allowing the reaction to go to completion. The MMPP hexahydrate product will crystallize out of the solution as a white solid.
-
Isolation: The solid product is collected by vacuum filtration.
-
Washing and Drying: The filter cake is washed with cold deionized water to remove unreacted starting materials and water-soluble byproducts, followed by a wash with cold acetone to facilitate drying. The product is then dried under vacuum at a low temperature (e.g., 30-40 °C) to a constant weight.
The purity of the resulting MMPP is typically around 80% or higher, with the remainder being magnesium phthalate and water.[7][8][9] The active oxygen content can be accurately determined via iodometric titration.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of MMPP Hexahydrate.
Physicochemical Properties and Characterization
A self-validating synthesis protocol requires robust characterization to confirm the identity, purity, and stability of the final product. The following techniques are essential.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₀MgO₁₀·6H₂O | [7][9][10] |
| Molecular Weight | 494.64 g/mol | [7][9][11] |
| Appearance | White powder or granular solid | [7][8][10] |
| CAS Number | 84665-66-7 | [7][8][9] |
| Melting Point | 93-96 °C (with decomposition) | [7][8][10] |
| Solubility (in water) | ~160 g/L (at 15 °C) | [10] |
| Purity (Technical Grade) | ≥ 80% (by titration) | [7][8][9] |
Spectroscopic and Thermal Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR analysis identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Self-Validation: This technique provides direct evidence of the synthesis success by confirming the presence of the critical peroxycarboxyl group and the disappearance of the anhydride C-O-C stretch.
-
Expected Characteristic Peaks (cm⁻¹):
-
~3400-3200 (broad): O-H stretching from the six molecules of water of hydration.
-
~1700-1680: C=O stretching of the peroxycarboxyl group (-COOOH).
-
~1600 & ~1450: Aromatic C=C ring stretching.
-
~1580-1550: Asymmetric C=O stretching of the carboxylate group coordinated to magnesium.
-
~850-800: O-O stretching of the peroxy group.
-
Thermal Analysis (TGA/DSC)
-
Principle: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[12]
-
Self-Validation: TGA quantitatively confirms the presence of the six water molecules of hydration. The mass loss observed up to ~150 °C should correspond to the theoretical water content (~21.8%). DSC identifies the temperature of dehydration and the onset of exothermic decomposition, confirming the compound's thermal stability limits.[13]
-
Expected Thermal Events:
-
DSC: An endothermic peak below 100 °C corresponding to the release of water of hydration.
-
TGA: A significant mass loss step beginning around 50-60 °C and ending by ~150 °C, equating to 6 moles of H₂O.
-
DSC/TGA: A sharp, exothermic decomposition event occurring above the dehydration temperature, accompanied by a rapid mass loss.
-
Characterization Workflow Diagram
Caption: A comprehensive workflow for the characterization of MMPP.
Field-Proven Applications in R&D
MMPP is a mild and versatile oxidant employed in a multitude of synthetic transformations and industrial processes.[9]
Key Applications in Organic Synthesis:
-
Baeyer-Villiger Oxidation: The conversion of ketones to esters.[2]
-
Epoxidation of Alkenes: Reacts with alkenes to form epoxides (Prilezhaev reaction) and has been used effectively in the synthesis of epoxidized steroids.[2][8]
-
Heteroatom Oxidation: It cleanly oxidizes sulfides to sulfoxides and sulfones, and amines to amine oxides.[2][3] A new and efficient method for the oxidation of selenides to selenones using MMPP has also been developed.[4][6][14]
-
α-Hydroxylation: A recently disclosed protocol uses MMPP for the direct α-hydroxylation of malonates and β-keto esters.[15]
Antimicrobial and Industrial Applications:
-
Disinfection: MMPP possesses broad-spectrum antimicrobial properties, effectively killing bacteria and yeasts and inactivating resilient bacterial endospores.[1][2] This makes it a key ingredient in surface disinfectants for healthcare settings.[2][7]
-
Bleaching: It serves as an eco-friendly bleaching agent in the textile and paper industries, providing a chlorine-free alternative.[7]
Conclusion
Magnesium monoperoxyphthalate hexahydrate stands out as a superior oxidizing agent due to its unique combination of stability, safety, efficacy, and ease of use. The synthetic and characterization protocols detailed in this guide provide a self-validating framework for researchers to produce and verify high-quality MMPP. Its broad applicability in both fine chemical synthesis and industrial processes ensures its continued relevance and importance in the field of chemistry.
References
-
Baldry, M. G. (1984). The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate. Journal of Applied Bacteriology, 57(3), 499-503. [Link]
-
Temperini, A., Curini, M., Rosati, O., & Minuti, L. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein Journal of Organic Chemistry, 10, 1267-1271. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 54716542, Magnesium monoperoxyphthalate hexahydrate. [Link]
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Temperini, A., Curini, M., Rosati, O., & Minuti, L. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. PMC. [Link]
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Wikipedia. Magnesium monoperoxyphthalate. [Link]
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Temperini, A., Curini, M., Rosati, O., & Minuti, L. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. PubMed. [Link]
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The Merck Index Online. Magnesium Monoperoxyphthalate. [Link]
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Creative Commons. Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β-Keto Es. [Link]
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Nieto, I., et al. (2012). Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). Molecules, 17(7), 8344-8354. [Link]
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Mahon, D., et al. (2021). An Experimental Study of the Decomposition and Carbonation of Magnesium Carbonate for Medium Temperature Thermochemical Energy Storage. ResearchGate. [Link]
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ResearchGate. Synthesis and characterization of MMPP nanoparticles. [Link]
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ResearchGate. Magnesium Monoperoxyphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β‐Keto Esters, and Amides. [Link]
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ResearchGate. Chemical structure and cytotoxic effects of MMPP. [Link]
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ResearchGate. The solubility curve of MMPP. [Link]
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Organic Chemistry Portal. Magnesium Monoperoxyphthalate Hexahydrate, MMPP • 6 H2O. [Link]
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Oakwood Chemical. Magnesium monoperoxyphthalate hexahydrate. [Link]
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YouTube. [Chemistry] Magnesium monoperoxyphthalate (MMPP) epoxidizes alkenes much like MCPBA. [Link]
-
National Center for Biotechnology Information. Relative Contributions of Solubility and Mobility to the Stability of Amorphous Solid Dispersions of Poorly Soluble Drugs. [Link]
-
ResearchGate. FTIR spectra of (a) MgO, and (b) Mg(OH)2. [Link]
-
SlidePlayer. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
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